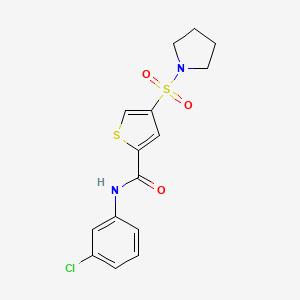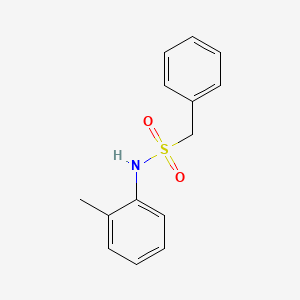
2-(mesityloxy)-N-1-naphthylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-(mesityloxy)-N-1-naphthylacetamide often involves multi-step organic reactions, including catalytic processes and condensation reactions. A practical approach to synthesizing related naphthylacetamide derivatives involves palladium-catalyzed reactions, ethynylation of bromo-naphthalene derivatives, and subsequent modifications to introduce specific functional groups (Hiyama, T., Wakasa, N., Ueda, T., & Kusumoto, T., 1990).
Molecular Structure Analysis
Molecular structure analysis of naphthylacetamide derivatives, including those related to 2-(mesityloxy)-N-1-naphthylacetamide, reveals important insights into their conformation and electronic properties. Crystallography studies and density functional theory (DFT) calculations are commonly used to understand the geometric parameters, molecular stability, and intra-molecular interactions (Koca, M., Arici, C., Muğlu, H., Vurdu, C., Kandemirli, F., Zalaoglu, Y., & Yıldırım, G., 2015).
Chemical Reactions and Properties
Naphthylacetamide derivatives participate in various chemical reactions, showcasing their reactivity towards different reagents. These compounds are involved in condensation reactions, Michael additions, and reactions with electrophiles and nucleophiles, highlighting their versatile chemical behavior. The presence of functional groups, such as the acetamide moiety, influences their reactivity patterns and interaction with catalysts (Mokhtary, M., & Torabi, Mogharab, 2017).
Aplicaciones Científicas De Investigación
Analytical Methodologies for Plant Growth Regulators
A study developed an analytical method for the simultaneous determination of 1-naphthylacetic acid and 2-naphthoxyacetic acid in commercial technical formulations and various fruits, utilizing room temperature phosphorescence. This approach underscores the importance of sensitive and selective analytical methods for studying naphthyl derivatives in agricultural products (Murillo Pulgarín et al., 2012).
Photocatalytic Degradation of Environmental Contaminants
Research on UV/peracetic acid (PAA) advanced oxidation processes has shown effectiveness in the degradation of pharmaceuticals, including naphthyl compounds, in water. This study evaluates the photolysis of PAA under UV irradiation and its application in degrading water contaminants, highlighting the potential environmental applications of understanding naphthyl compound interactions (Cai et al., 2017).
Preconcentration and Detection Techniques
The use of 2-mercapto-N-2-naphthylacetamide (thionalide) loaded on glass beads for the preconcentration of antimony(III) from aqueous solutions illustrates a methodology that could be adapted for the detection and study of similar naphthyl derivatives in environmental samples (Matsui et al., 1987).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-naphthalen-1-yl-2-(2,4,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-14-11-15(2)21(16(3)12-14)24-13-20(23)22-19-10-6-8-17-7-4-5-9-18(17)19/h4-12H,13H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFGCDMMQXGFQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NC2=CC=CC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-naphthalen-1-yl-2-(2,4,6-trimethylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-bis[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5561594.png)
![1-[2-(2-methoxyphenoxy)-2-methylpropanoyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5561602.png)
![2-(2,5-dimethylphenyl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}acetamide hydrochloride](/img/structure/B5561607.png)

![4-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-methyl-1-phenyl-2-piperazinone](/img/structure/B5561617.png)
![methyl 2-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B5561623.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B5561628.png)


![N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5561655.png)
![N-(4-bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5561668.png)
![2-{4-chloro-2-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B5561676.png)
![1-[(4-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5561683.png)
![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isoxazole-3-carboxamide](/img/structure/B5561704.png)